Dimethoxymethyl(phenyl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a colorless or yellowish transparent liquid with a molecular weight of 182.29 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Métodos De Preparación

Dimethoxymethyl(phenyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of methyltrimethoxysilane with phenylmagnesium bromide . Another method includes the reaction of sodium metal particles with chlorobenzene and methyltrimethoxysilane in the presence of 15-crown-5 as a catalyst . The reaction is carried out at 38°C for 2 hours, followed by filtration and vacuum distillation to obtain the product with an 87% yield .

Análisis De Reacciones Químicas

Dimethoxymethyl(phenyl)silane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced using lithium aluminum hydride (LiAlH4) to form silanes.

Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Hydrolysis: It reacts slowly with moisture or water to form silanols and methanol.

Common reagents used in these reactions include lithium metal, trimethylsilyl chloride (Me3SiCl), and tetrahydrofuran (THF) . Major products formed from these reactions include various silanes and siloxanes.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Dimethoxymethyl(phenyl)silane is characterized by its ability to form stable silicon-carbon bonds, which allows it to undergo various chemical transformations. Key reactions include:

- Oxidation : Forms silanols or siloxanes.

- Reduction : Can be reduced to form silanes using reagents like lithium aluminum hydride (LiAlH₄).

- Substitution : Engages in nucleophilic substitution reactions with halides.

- Hydrolysis : Reacts with moisture to yield silanols and methanol.

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the preparation of other organosilicon compounds. Its unique structure allows it to act as a precursor for various silicon-based materials.

Biological Applications

In biological research, this compound is utilized in the synthesis of biologically active molecules and as a protective group for functional groups in biomolecules. Its ability to form stable bonds makes it valuable in drug development and delivery systems.

Medical Uses

This compound is involved in developing pharmaceuticals, particularly in formulations that require stability and controlled release of active ingredients. Its properties enhance the efficacy of drug delivery systems.

Industrial Applications

This compound plays a crucial role in the production of silicone polymers, resins, and coatings. It is particularly noted for its use as a cross-linking agent for room-temperature vulcanized silicone rubber, enhancing mechanical strength and thermal stability .

Case Study 1: Cross-Linking Agent in Silicone Rubber

A study demonstrated that this compound significantly improved the mechanical properties of silicone rubber when used as a cross-linking agent. The resulting material exhibited enhanced heat resistance and moisture resistance compared to traditional silicone formulations .

Case Study 2: Drug Delivery Systems

Research highlighted the use of this compound in developing advanced drug delivery systems. The compound's ability to form stable complexes with active pharmaceutical ingredients led to improved release profiles and bioavailability .

Mecanismo De Acción

The mechanism of action of dimethoxymethyl(phenyl)silane involves its ability to form stable silicon-carbon bonds. This compound can undergo various chemical transformations, allowing it to interact with different molecular targets and pathways. For example, it can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols .

Comparación Con Compuestos Similares

Dimethoxymethyl(phenyl)silane can be compared with other similar organosilicon compounds, such as:

Dimethoxydimethylsilane: This compound has two methyl groups attached to the silicon atom instead of one phenyl group.

Trimethoxymethylsilane: This compound has three methoxy groups attached to the silicon atom.

This compound is unique due to the presence of the phenyl group, which imparts different chemical properties and reactivity compared to other organosilicon compounds.

Actividad Biológica

Dimethoxymethyl(phenyl)silane is a silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its biological activity, particularly in the context of anticancer and antimicrobial properties, is of significant interest. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

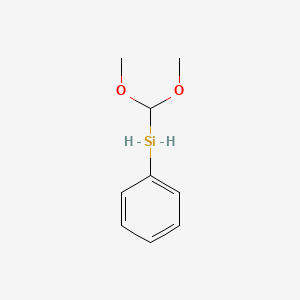

This compound is characterized by its silane backbone, which features two methoxy groups and a phenyl group. The general formula can be represented as:

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research has shown that silanes can enhance the antimicrobial efficacy of coatings and materials. The incorporation of silanes into polymer matrices has been reported to improve resistance against bacterial adhesion and biofilm formation.

Case Studies

- Anticancer Activity : A study investigated the effects of silane derivatives on human cancer cell lines. Results indicated that certain silanes could significantly reduce cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Antimicrobial Efficacy : In another study focusing on silane-modified surfaces, it was found that surfaces treated with this compound exhibited reduced bacterial colonization compared to untreated controls. This suggests potential applications in medical devices and hospital environments to mitigate infection risks.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Cell cycle arrest | ||

| Antimicrobial | Reduced bacterial adhesion | |

| Biofilm formation inhibition |

Research Findings

- Mechanistic Insights : Studies suggest that the biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins, leading to altered cellular functions.

- Synergistic Effects : Combining this compound with other therapeutic agents may enhance its efficacy, particularly in cancer treatment protocols.

Propiedades

IUPAC Name |

dimethoxymethyl(phenyl)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLUYENEAPLWBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(OC)[SiH2]C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.